molecular formula C23H27N3O3 B11550071 Nalpha-(tert-butoxycarbonyl)-N-(2-methylphenyl)tryptophanamide

Nalpha-(tert-butoxycarbonyl)-N-(2-methylphenyl)tryptophanamide

Cat. No.: B11550071
M. Wt: 393.5 g/mol
InChI Key: LVULSZKYKCWUMQ-UHFFFAOYSA-N
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Description

Nalpha-(tert-butoxycarbonyl)-N-(2-methylphenyl)tryptophanamide is a synthetic compound that belongs to the class of tryptophan derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 2-methylphenyl group attached to the tryptophanamide structure. This compound is often used in peptide synthesis and as an intermediate in various organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-(tert-butoxycarbonyl)-N-(2-methylphenyl)tryptophanamide typically involves the following steps:

    Protection of Tryptophan: The tryptophan molecule is first protected by introducing the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Amidation: The protected tryptophan is then reacted with 2-methylphenylamine to form the desired amide. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Nalpha-(tert-butoxycarbonyl)-N-(2-methylphenyl)tryptophanamide can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the 2-methylphenyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring of the tryptophan moiety.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Various nucleophiles such as amines, thiols, or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Deprotection: Free amine derivative of tryptophan.

    Substitution: Various substituted tryptophan derivatives.

    Oxidation: Oxidized products of the indole ring.

    Reduction: Reduced products of the indole ring.

Scientific Research Applications

Nalpha-(tert-butoxycarbonyl)-N-(2-methylphenyl)tryptophanamide has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of tryptophan-containing drugs.

    Biological Studies: It serves as a tool in studying the structure and function of proteins and enzymes that interact with tryptophan derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various organic syntheses.

Mechanism of Action

The mechanism of action of Nalpha-(tert-butoxycarbonyl)-N-(2-methylphenyl)tryptophanamide depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. In biological systems, it may interact with enzymes and receptors that recognize tryptophan derivatives, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Nalpha-(tert-butoxycarbonyl)-tryptophanamide: Lacks the 2-methylphenyl group.

    Nalpha-(tert-butoxycarbonyl)-N-(2-chlorophenyl)tryptophanamide: Contains a 2-chlorophenyl group instead of the 2-methylphenyl group.

    Nalpha-(tert-butoxycarbonyl)-N-(2-methoxyphenyl)tryptophanamide: Contains a 2-methoxyphenyl group instead of the 2-methylphenyl group.

Uniqueness

Nalpha-(tert-butoxycarbonyl)-N-(2-methylphenyl)tryptophanamide is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its stability, solubility, and binding affinity in certain applications compared to similar compounds.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

tert-butyl N-[3-(1H-indol-3-yl)-1-(2-methylanilino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C23H27N3O3/c1-15-9-5-7-11-18(15)25-21(27)20(26-22(28)29-23(2,3)4)13-16-14-24-19-12-8-6-10-17(16)19/h5-12,14,20,24H,13H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

LVULSZKYKCWUMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C

Origin of Product

United States

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